molecular formula C16H14N4OS2 B5727355 2-[(4-methyl-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-[(4-methyl-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5727355
M. Wt: 342.4 g/mol
InChI Key: NPUHSXHGNHDDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

WAY-325089 exerts its effects by inhibiting the activity of TMEM16A , a calcium-activated chloride channel. This inhibition affects various cellular processes, including ion transport and cell signaling pathways .

Safety and Hazards

The safety and hazards associated with thiazole and pyrimidine derivatives can vary widely depending on their specific structures and functional groups. Some derivatives are used as drugs due to their beneficial effects, but they can also have side effects .

Future Directions

Given the diverse biological activities of thiazole and pyrimidine derivatives, there is ongoing interest in the development of new compounds related to these scaffolds. Future research will likely continue to explore the design and synthesis of new derivatives, as well as their biological evaluation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-325089 involves multiple steps, typically starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thiazole ring: This is achieved through the reaction of appropriate starting materials under controlled conditions.

    Attachment of the pyrimidinyl group:

    Final assembly: The final step involves the coupling of the intermediate compounds to form WAY-325089.

Industrial Production Methods

Industrial production of WAY-325089 would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

WAY-325089 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers.

Scientific Research Applications

WAY-325089 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its role in inhibiting TMEM16A, which is involved in various cellular processes.

    Medicine: Investigated for its potential therapeutic effects in treating diseases related to TMEM16A activity.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    WAY-316606: Another TMEM16A inhibitor with a similar structure.

    WAY-213613: A compound with similar biological activity but different chemical structure.

Uniqueness

WAY-325089 is unique due to its specific molecular structure, which allows it to effectively inhibit TMEM16A. This makes it a valuable tool in research focused on TMEM16A-related processes and diseases.

properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-11-7-8-17-15(18-11)23-10-14(21)20-16-19-13(9-22-16)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUHSXHGNHDDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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